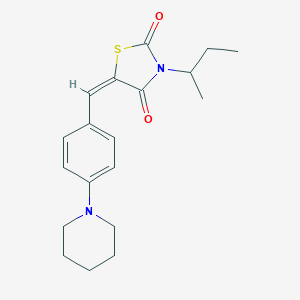![molecular formula C19H10BrCl2N3O2S B306324 (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B306324.png)
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione, also known as BRD-9876, is a novel small molecule inhibitor of the protein-protein interaction between bromodomain-containing protein 4 (BRD4) and acetylated lysine residues on histones. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the epigenetic regulation of gene expression. BRD4 has been implicated in a wide range of diseases, including cancer, inflammation, and cardiovascular disease. In
作用机制
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione inhibits the interaction between BRD4 and acetylated lysine residues on histones, which is critical for the recruitment of transcriptional co-activators and the regulation of gene expression. By inhibiting this interaction, (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can modulate the expression of genes involved in a wide range of biological processes, including cell proliferation, differentiation, and survival.
Biochemical and physiological effects:
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and sensitize cells to chemotherapy and radiation therapy. Inflammatory cells treated with (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione show reduced cytokine and chemokine production, and reduced recruitment of immune cells to sites of inflammation. In mouse models of atherosclerosis, (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to reduce plaque size and improve plaque stability.
实验室实验的优点和局限性
The advantages of using (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione in lab experiments include its high potency and selectivity for BRD4, its ability to modulate gene expression in a wide range of biological processes, and its suitability for use in in vitro and in vivo assays. The limitations of using (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione in lab experiments include its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity in vivo.
未来方向
There are several future directions for the research and development of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione. One area of focus is the optimization of the synthesis method to improve yield, purity, and scalability. Another area of focus is the identification of biomarkers that can predict response to (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione treatment in cancer and inflammatory diseases. Additionally, the combination of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione with other targeted therapies, such as immune checkpoint inhibitors or kinase inhibitors, is an area of active investigation. Finally, the development of more potent and selective BRD4 inhibitors is an area of ongoing research, with the potential to improve the efficacy and safety of these drugs.
合成方法
The synthesis of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione was first reported in 2018 by researchers at the University of Oxford. The synthesis involves a multistep process that includes the reaction of 5-bromo-1H-indole-3-carbaldehyde with 2,3-dichlorobenzoyl isothiocyanate to form the intermediate compound, which is then reacted with 1,3-dimethyl-2-thiourea to yield (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione. The final product is obtained in high yield and purity, making it suitable for use in biological assays.
科学研究应用
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to be a potent and selective inhibitor of BRD4 in vitro and in vivo. It has been used in a variety of scientific research applications, including studies of cancer, inflammation, and cardiovascular disease. In cancer research, (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to inhibit the growth of a wide range of cancer cell lines, including acute myeloid leukemia, non-small cell lung cancer, and triple-negative breast cancer. Inflammation research has shown that (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In cardiovascular disease research, (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to reduce atherosclerosis in mouse models.
属性
产品名称 |
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
|---|---|
分子式 |
C19H10BrCl2N3O2S |
分子量 |
495.2 g/mol |
IUPAC 名称 |
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H10BrCl2N3O2S/c20-10-4-5-14-11(7-10)9(8-23-14)6-12-17(26)24-19(28)25(18(12)27)15-3-1-2-13(21)16(15)22/h1-8,23H,(H,24,26,28)/b12-6+ |
InChI 键 |
CPLCMKOOUAPOOJ-WUXMJOGZSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)/C(=C/C3=CNC4=C3C=C(C=C4)Br)/C(=O)NC2=S |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C(=CC3=CNC4=C3C=C(C=C4)Br)C(=O)NC2=S |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C(=CC3=CNC4=C3C=C(C=C4)Br)C(=O)NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306241.png)
![(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B306243.png)
![ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306244.png)

![ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306246.png)
![3-(5-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B306247.png)
![ethyl 2-{(5E)-2,4-dioxo-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306248.png)
![ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
![ethyl 2-{(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306255.png)
![(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B306256.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)

![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)